molecular formula C12H15N3O2 B8166170 4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline

4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166170
M. Wt: 233.27 g/mol
InChI Key: PMGJJMGGCMFADX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrazolyl group, and an aniline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the methoxyethoxy group: This step involves the alkylation of a suitable precursor with 2-methoxyethanol in the presence of a base such as potassium carbonate.

    Coupling with aniline: The final step involves the coupling of the pyrazole derivative with aniline under conditions that facilitate the formation of the desired product, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate its activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)benzene: Similar structure but lacks the aniline moiety.

    4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)phenol: Similar structure but contains a phenol group instead of an aniline group.

    4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)benzoic acid: Similar structure but contains a carboxylic acid group.

Uniqueness

4-(2-Methoxyethoxy)-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of both the methoxyethoxy and aniline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-7-8-17-10-3-4-11(13)12(9-10)15-6-2-5-14-15/h2-6,9H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGJJMGGCMFADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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